molecular formula C10H15NO2S B6352287 methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate CAS No. 1155159-92-4

methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate

Cat. No.: B6352287
CAS No.: 1155159-92-4
M. Wt: 213.30 g/mol
InChI Key: UDWMYASFVDNWLR-UHFFFAOYSA-N
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Description

Methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate is an organic compound with the molecular formula C10H15NO2S. It is a derivative of butanoic acid and contains a thiophene ring, which is a five-membered ring with one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate typically involves the reaction of thiophene derivatives with butanoic acid derivatives. One common method is the condensation reaction between thiophene-2-carbaldehyde and methyl 3-aminobutanoate under acidic conditions. This reaction forms the desired product through the formation of a Schiff base intermediate, followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate.

    Methyl 3-aminobutanoate: Another precursor used in the synthesis.

    Thiophene derivatives:

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a butanoate moiety. This combination provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 3-(thiophen-2-ylmethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWMYASFVDNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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